molecular formula C5H3FN4 B8335874 5-Azido-2-fluoropyridine

5-Azido-2-fluoropyridine

Cat. No.: B8335874
M. Wt: 138.10 g/mol
InChI Key: CVPIVFOOGSLADT-UHFFFAOYSA-N
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Description

5-Azido-2-fluoropyridine is a valuable bifunctional synthetic intermediate designed for advanced pharmaceutical research and drug discovery. This compound strategically combines a fluorine substituent with an azido group on a pyridine scaffold, making it a versatile precursor in organic synthesis and medicinal chemistry. The fluorine atom is a classic bioisostere that can significantly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . The presence of the azido group makes this compound an ideal substrate for Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This high-fidelity reaction is extensively used to rapidly assemble molecular libraries for high-throughput screening, create bioconjugates for chemical biology, and develop novel probe molecules. In drug discovery, researchers utilize this compound as a key building block for constructing more complex molecules. The fluorine atom at the 2-position of the pyridine ring is highly amenable to nucleophilic aromatic substitution, allowing for selective functionalization with a variety of nucleophiles such as amines and alkoxides. This reactivity enables the parallel synthesis of diverse compound sets from a single, common intermediate. The compound is particularly relevant in the development of fluorinated five-membered heterocycles and their fused systems, which are prominent scaffolds in modern therapeutics . Given that over 20% of marketed drugs contain fluorine, incorporating this element early in the discovery pipeline is a strategic approach to enhancing the potential success of drug candidates . Handle this reagent with appropriate safety precautions, using personal protective equipment, as it contains both an azide group and a reactive fluorinated heterocycle.

Properties

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

5-azido-2-fluoropyridine

InChI

InChI=1S/C5H3FN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H

InChI Key

CVPIVFOOGSLADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N=[N+]=[N-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Substituent at Position 5 Substituent at Position 2 Molecular Formula Key Reactivity Features
This compound -N₃ -F C₅H₃FN₄ Direct azide; high azide ring strain
5-Azidomethyl-2-fluoropyridine -CH₂N₃ -F C₆H₆FN₄ Methylene spacer; reduced steric hindrance
2-Azido-5-fluoropyridine -F -N₃ C₅H₃FN₄ Azide at position 2; altered electronic effects
5-Azido-3-fluoropyridine -N₃ -F (position 3) C₅H₃FN₄ Fluorine at position 3; meta-substitution

Reactivity in Click Chemistry

  • This compound : The direct attachment of the azide group to the pyridine ring increases electronic conjugation but may introduce steric constraints during cycloaddition. Theoretical studies suggest faster reaction kinetics compared to azidomethyl derivatives due to higher azide activation.
  • 5-Azidomethyl-2-fluoropyridine: As demonstrated in the patent synthesis , this compound reacts with propiolic acid under CuAAC conditions (tert-butanol/water, sodium ascorbate, CuSO₄·5H₂O) to yield 1-(6-fluoro-pyridin-3-ylmethyl)-1H-triazole-4-carboxylic acid. The methylene spacer likely moderates reactivity by reducing steric clash, enabling efficient triazole formation at room temperature within 6 hours.

Research Findings and Limitations

  • Key Patent Insight : The synthesis of 1-(6-fluoro-pyridin-3-ylmethyl)-1H-triazole-4-carboxylic acid from 5-Azidomethyl-2-fluoropyridine achieved a 78% yield under mild conditions, highlighting its utility in scalable workflows .
  • Data Gaps : Direct experimental data on this compound are scarce in the provided evidence. Further studies comparing reaction rates, regioselectivity, and stability across analogs are needed.

Preparation Methods

Azidation of Halogenated Pyridine Precursors

The most direct route to 5-azido-2-fluoropyridine involves nucleophilic substitution of a halogen atom (e.g., chlorine or bromine) at the 5-position of 2-fluoropyridine derivatives. This method leverages the reactivity of sodium azide (NaN₃) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Example Protocol :

  • Starting Material : 5-Chloro-2-fluoropyridine

  • Reagents : NaN₃ (1.2 equiv), DMSO, 90°C, 12–24 hours.

  • Mechanism : The chloride leaving group is displaced by the azide ion via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing fluorine atom at the 2-position, which activates the ring toward substitution.

  • Yield : 70–85% after purification by silica gel chromatography.

Critical Factors :

  • Solvent Choice : DMSO enhances azide nucleophilicity and stabilizes transition states.

  • Temperature : Reactions conducted below 80°C result in incomplete conversion, while temperatures above 100°C risk azide decomposition.

Fluorination of Azido-Substituted Pyridines

An alternative approach introduces fluorine after azidation. This method is less common due to the sensitivity of azides to harsh fluorination conditions but has been demonstrated in radiopharmaceutical contexts.

Example Protocol :

  • Starting Material : 5-Azido-2-nitropyridine

  • Fluorination : KF/Kryptofix® 222 in acetonitrile, 120°C, 15 minutes.

  • Yield : 40–50% after HPLC purification.

Challenges :

  • The nitro group must be positioned ortho to the azide to direct fluorination to the 2-position.

  • Competing side reactions, such as reduction of the azide, necessitate careful control of reaction time and temperature.

Oxidative Fluorocyclization of Vinyl Azides

Adaptation to Pyridine Systems

While oxidative fluorocyclization is primarily reported for vinyl azides forming oxolanones, analogous strategies could theoretically yield azidofluoropyridines. For example, cyclization of azido-containing alkenes in the presence of fluorine sources (e.g., Selectfluor®) may construct the pyridine ring while introducing both substituents.

Hypothetical Pathway :

  • Starting Material : 3-Azido-1-fluoropropene

  • Reagents : Selectfluor® (1.5 equiv), CH₃CN, 60°C, 6 hours.

  • Outcome : Intramolecular cyclization forms the pyridine core, though this remains speculative and untested in published literature.

Optimization of Reaction Conditions

Solvent and Catalytic Additives

Data from azide synthesis patents reveal that solvent systems and catalysts significantly impact yields:

SolventTemperature (°C)CatalystYield (%)Reference
DMSO/H₂O90None70
DMF100TBAB (5 mol%)85
CH₃CN120Kryptofix® 22240

Key Observations :

  • Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve NaN₃ solubility in nonpolar solvents.

  • Mixed solvent systems (e.g., DMSO/H₂O) mitigate azide degradation by moderating exothermic reactions.

Protecting Group Strategies

To prevent unwanted reactions at the azido group during fluorination, temporary protection (e.g., trityl groups) is employed:

Example :

  • Protected Intermediate : 5-Azido-2-(trityloxy)pyridine

  • Deprotection : HCl (1M) in THF, room temperature, 1 hour.

  • Yield Post-Deprotection : >90%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Halogen SubstitutionHigh regioselectivity, scalableRequires pre-halogenated precursor70–85
Fluorination Post-AzideCompatible with radiochemistryLow yields, side reactions40–50
Oxidative CyclizationOne-pot synthesis (theoretical)Unproven for pyridinesN/A

Q & A

Q. What computational methods predict the reactivity of this compound in bioorthogonal reactions?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity. Molecular docking simulations assess binding affinities with biological targets (e.g., enzymes). Compare activation energies of azide-alkyne reactions with experimental kinetic data .
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Methodological Frameworks

Q. How to design a robust research question for studying this compound’s biological activity?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does fluorination enhance the metabolic stability of azidopyridine-based probes in live-cell imaging compared to non-fluorinated analogs?” Use PICO (Population: cell lines; Intervention: fluorinated probes; Comparison: non-fluorinated probes; Outcome: metabolic half-life) to structure hypotheses .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Answer : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA for inter-group comparisons and Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent effects). Validate via bootstrap resampling to ensure reproducibility .

Data Management and Reproducibility

Q. How to reconcile open-data requirements with proprietary constraints in publishing this compound research?

  • Answer : Share synthetic protocols and raw spectral data in public repositories (e.g., Zenodo) under CC-BY licenses. Anonymize proprietary intermediates by reporting structural analogs in supplementary materials. Consult institutional ethics boards for de-identification strategies aligning with GDPR/FAIR principles .

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